molecular formula C10H8BrNO3 B6209731 methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate CAS No. 2751614-46-5

methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate

Cat. No.: B6209731
CAS No.: 2751614-46-5
M. Wt: 270.1
InChI Key:
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Description

Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzoxazole ring and a methyl ester group at the 2nd position of the acetate side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate typically involves the reaction of 6-bromo-2-aminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions. The resulting intermediate is then subjected to esterification to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzoxazole derivatives.

    Oxidation Products: Oxidized benzoxazole compounds.

    Reduction Products: Reduced amine derivatives.

    Hydrolysis Products: Carboxylic acids.

Mechanism of Action

The mechanism of action of methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atom and benzoxazole ring contribute to its binding affinity and specificity. The compound can modulate cellular pathways by affecting signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-bromo-1,2-benzoxazol-3-yl)acetate is unique due to the presence of both the bromine atom and the methyl ester group, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

2751614-46-5

Molecular Formula

C10H8BrNO3

Molecular Weight

270.1

Purity

95

Origin of Product

United States

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